molecular formula C3H5ClN2O B1406740 Oxazol-4-amine hydrochloride CAS No. 1588441-23-9

Oxazol-4-amine hydrochloride

Cat. No.: B1406740
CAS No.: 1588441-23-9
M. Wt: 120.54 g/mol
InChI Key: SOCDMVGSAKCGFJ-UHFFFAOYSA-N
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Description

Oxazol-4-amine hydrochloride is a chemical compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxazol-4-amine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be converted to oxazoles using commercial manganese dioxide . Another method involves the reaction of nitriles with amino alcohols in the presence of a Lewis acid catalyst like zinc chloride in chlorobenzene .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for the rapid and efficient synthesis of the compound while minimizing the formation of unwanted by-products. The use of manganese dioxide in a packed reactor is a common practice in industrial production .

Chemical Reactions Analysis

Types of Reactions

Oxazol-4-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form oxazoles using reagents such as manganese dioxide or bromotrichloromethane . Reduction reactions can also be performed, typically using hydrogenation methods.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazoles, reduced amine derivatives, and substituted oxazole compounds. These products are often used as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of oxazol-4-amine hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, influencing biological processes such as cell signaling and metabolism . The specific pathways involved depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A five-membered ring with one oxygen and one nitrogen atom.

    Oxazoline: Similar to oxazole but with a different arrangement of atoms in the ring.

    Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.

Uniqueness

Oxazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazole derivatives, it has shown promising results in various research applications, particularly in medicinal chemistry .

Properties

IUPAC Name

1,3-oxazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O.ClH/c4-3-1-6-2-5-3;/h1-2H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCDMVGSAKCGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-23-9
Record name 4-Oxazolamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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